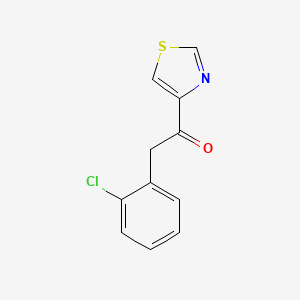

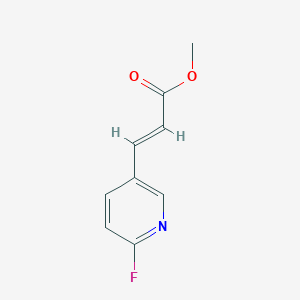

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide" is a chemical that appears to be related to the tetrahydroquinoline family. Tetrahydroquinolines are a group of compounds known for their diverse biological activities and potential therapeutic applications. They are characterized by a four-membered saturated ring fused to a quinoline moiety. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research on tetrahydroquinoline derivatives.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones is achieved through an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . Another approach to synthesizing N-Aryl-1,2,3,4-tetrahydroisoquinolines involves a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence . These methods highlight the complexity and versatility of synthetic routes available for tetrahydroquinoline derivatives.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is crucial for their chemical behavior and biological activity. The planarization of the tetrahydroquinoline ring, as seen in the compound 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), can lead to interesting properties such as intramolecular charge transfer (ICT) and dual fluorescence . The presence of substituents on the tetrahydroquinoline core can significantly affect the electronic properties and steric hindrance, which in turn influences the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can participate in various chemical reactions, often influenced by their substituents and the electronic nature of the ring system. The activated Pictet-Spengler reaction is a key step in synthesizing certain tetrahydroquinoline derivatives . Additionally, the intramolecular charge transfer observed in NTC6 demonstrates the potential for these compounds to engage in electron-donating and -accepting interactions, which could be relevant in the development of fluorescent probes or materials with specific electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are determined by their molecular structure. For example, the ICT process in NTC6 is favored by a small energy gap between the excited states, which is a result of the planarized structure of the molecule . The solvatochromic measurements indicate that the ICT state of NTC6 has a dipole moment similar to that of 4-(dimethylamino)benzonitrile (DMABN), a well-known molecule for studying ICT . These properties are essential for understanding the behavior of these compounds in different environments and could be critical for their application in various fields, such as materials science and medicinal chemistry.

properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-5-10-24-20-8-7-17(11-15(20)6-9-21(24)25)23-22(26)16-12-18(27-2)14-19(13-16)28-3/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHORCODITPCZEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)

![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/no-structure.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3000769.png)

![5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3000770.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B3000773.png)

![4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3000774.png)

![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3000777.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3000779.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3000780.png)